N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperidine ring substituted with thiophene groups and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
-
Formation of Piperidine Intermediate: : The initial step involves the synthesis of a piperidine intermediate. This can be achieved by reacting 2-thiophenylamine with 1-bromo-2-chloroethane under basic conditions to form 2-(2-chloroethyl)thiophene. This intermediate is then reacted with piperidine to yield 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine.
-
Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxalamide linkage to form the corresponding amine.
-
Substitution: : The thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid, leading to the formation of nitrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and thiophene groups allow it to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene group.
N1-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of two thiophene groups, which impart distinct electronic properties. This makes it particularly interesting for applications in materials science and as a pharmacological agent.
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPKTOBACVJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.